molecular formula C16H31F3O5S2 B2892015 2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate CAS No. 356569-75-0

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate

Cat. No. B2892015
CAS RN: 356569-75-0
M. Wt: 424.53
InChI Key: OIUBMDQQZLOAFQ-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate” is a complex organic compound. It likely contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms, and a dodecylsulfonyl group, which is a type of sulfonic acid ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoroethyl and dodecylsulfonyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. The trifluoroethyl group could potentially undergo reactions with nucleophiles, while the dodecylsulfonyl group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could potentially increase the compound’s volatility and decrease its boiling point .

Scientific Research Applications

Lewis Acid Catalysis

Compounds with trifluoroethyl and ethanesulfonate groups have been studied for their role in catalysis, particularly as Lewis acid catalysts. For instance, scandium trifluoromethanesulfonate is noted for its high catalytic activity in acylation reactions, a process that could be relevant for the manipulation or synthesis of complex organic molecules, including those containing the 2,2,2-trifluoroethyl ethanesulfonate moiety (Ishihara et al., 1996).

Environmental and Material Science

Fluorinated compounds, including those with sulfonate groups, have been investigated for their environmental persistence and potential for bioaccumulation. Research into perfluorooctane sulfonate (PFOS) alternatives, for example, sheds light on the environmental behaviors of fluorinated ether sulfonates, which could encompass research into similar compounds like 2,2,2-trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate for less environmentally impactful alternatives (Ruan et al., 2015).

Ionic Liquids and Polymers

Compounds with fluorosulfonyl and ethanesulfonate groups have been utilized in the synthesis of ionic liquids and polymers, displaying unique properties such as antimicrobial activity and dielectric behavior. These applications highlight the versatility of such compounds in creating materials with specific properties for use in electronics, materials science, and even biomedical applications (Leo et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would likely involve the donation or acceptance of electrons .

Safety and Hazards

As with any chemical compound, handling “2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate” would likely require appropriate safety precautions. This could include wearing protective clothing and avoiding inhalation or contact with skin .

properties

IUPAC Name

2,2,2-trifluoroethyl 2-dodecylsulfonylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31F3O5S2/c1-2-3-4-5-6-7-8-9-10-11-12-25(20,21)13-14-26(22,23)24-15-16(17,18)19/h2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBMDQQZLOAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31F3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 2-(dodecylsulfonyl)ethanesulfonate

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